

A Technical Guide to the Discovery and Synthesis of ChemR23 Modulators

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Compound of Interest		
Compound Name:	ChemR23-IN-3	
Cat. No.:	B10827955	Get Quote

A Note on **ChemR23-IN-3**: Publicly available scientific literature and chemical databases do not contain specific details regarding the discovery, synthesis, or chemical structure of a compound designated "**ChemR23-IN-3**". While it is listed as a ligand for the ChemR23 receptor in some resources, the lack of published data prevents a specific analysis. This guide will therefore provide a comprehensive overview of the discovery and synthesis of modulators for the ChemR23 receptor, a process that would be analogous to the development of **ChemR23-IN-3**.

Introduction: ChemR23 as a Therapeutic Target

Chemokine-like receptor 1 (CMKLR1), also known as ChemR23, is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of inflammatory diseases, metabolic disorders, and cancer.[1][2][3] Its endogenous ligands include the chemoattractant protein chemerin and the specialized pro-resolving lipid mediator Resolvin E1 (RvE1).[4]

ChemR23 is primarily expressed on innate immune cells such as macrophages, dendritic cells, and natural killer cells.[5][6] The binding of its ligands initiates distinct downstream signaling cascades. Chemerin, often considered a pro-inflammatory mediator, attracts immune cells to sites of inflammation.[7] Conversely, RvE1 is a potent anti-inflammatory and pro-resolving molecule that can dampen inflammatory responses and promote tissue healing.[4][8] This dual functionality makes the modulation of ChemR23 a compelling, albeit complex, therapeutic strategy.

Modulation of ChemR23 can be achieved through two primary approaches:



- Antagonism: Blocking the receptor to inhibit the pro-inflammatory and chemotactic effects of chemerin. Small molecule antagonists, such as the clinical candidate CCX832, have been developed for inflammatory conditions like psoriasis.[9][10]
- Agonism: Activating the receptor to mimic the pro-resolving and anti-inflammatory effects of ligands like RvE1 or certain chemerin-derived peptides.[7][11] This approach holds promise for treating chronic inflammatory diseases by promoting resolution rather than just suppressing inflammation.[4][12]

This guide provides an in-depth overview of the core methodologies used to discover and synthesize novel ChemR23 modulators, intended for researchers and professionals in the field of drug development.

Discovery of Novel ChemR23 Modulators

The discovery of new ChemR23 agonists or antagonists typically follows a structured drug discovery cascade, beginning with high-throughput screening (HTS) to identify initial "hits" and progressing through lead optimization to identify a candidate compound.

Data Presentation: Known Modulators of ChemR23

The following table summarizes quantitative data for several known modulators of the ChemR23 receptor.

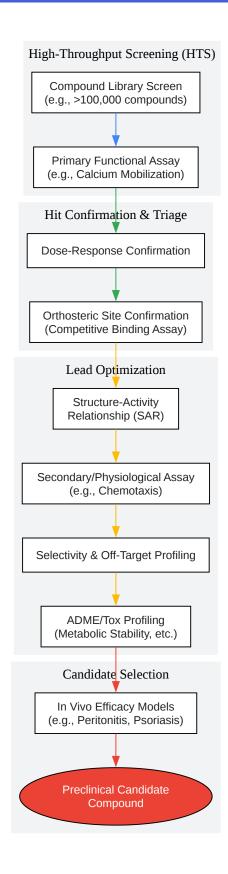


Compound/ Ligand	Туре	Target Species	Assay Type	Potency (EC50/IC50/K _d)	Reference
Resolvin E1 (RvE1)	Agonist	Human	NF-κB Inhibition	EC ₅₀ ≈ 1.0 nM	[8]
Resolvin E1 (RvE1)	Agonist	Human	Radioligand Binding (PMN membranes)	K_d = 48.3 nM	[13][14]
Chemerin-9 (C9)	Agonist	Human	β-arrestin Recruitment	Subnanomola r affinity	[3]
Chemerin-15 (C15)	Agonist	Murine	Macrophage Activation Inhibition	Picomolar concentration s	[7][11]
CCX832	Antagonist	Human	Functional (Vascular Contraction)	Effective blockade of C9 action	[3]
α-ΝΕΤΑ	Antagonist	Human	Functional	Low micromolar potency	[15]

Mandatory Visualization: Discovery Workflow

The logical progression from initial screening to a candidate drug is a multi-step process involving iterative testing and refinement.





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Caption: Workflow for the discovery of novel ChemR23 modulators.



Experimental Protocols

Detailed and robust experimental protocols are critical for identifying and characterizing new chemical entities targeting ChemR23.

This functional assay is a primary HTS method for identifying modulators of Gαi-coupled receptors like ChemR23, which signal through the release of intracellular calcium stores.[16] [17][18]

- Objective: To measure the ability of a test compound to either elicit (agonist) or inhibit (antagonist) a calcium flux in cells expressing ChemR23.
- Materials:
 - HEK293 or CHO cells stably expressing human ChemR23.
 - Cell culture medium (e.g., DMEM/F12 with 10% FBS).
 - Assay Buffer (e.g., Krebs buffer with 1.8 mM CaCl₂).
 - Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[16]
 - Pluronic F-127.
 - Known ChemR23 agonist (e.g., chemerin-9 peptide) for antagonist mode.
 - Black-walled, clear-bottom 96-well or 384-well microplates.
 - Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[16]
 [18]
- Procedure:
 - Cell Plating: Seed ChemR23-expressing cells into microplates at a density of 25,000-50,000 cells/well and culture overnight.
 - Dye Loading:



- Prepare a loading solution of Fluo-4 AM (e.g., 4 μM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
- Remove culture medium from wells and add 100 μL of the dye loading solution.
- Incubate for 60 minutes at 37°C in the dark.
- Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye, leaving 100 μL of buffer in each well.
- Compound Preparation: Prepare test compounds in Assay Buffer at 3x the final desired concentration in a separate "compound plate".
- Measurement:
 - Place both the cell plate and compound plate into the fluorescence plate reader.
 - Establish a stable baseline fluorescence reading for ~10-20 seconds.
 - For Agonist Mode: The instrument automatically adds 50 μL of the test compound solution to the cell plate.
 - For Antagonist Mode: The instrument first adds the test compound (antagonist), incubates for a specified period (e.g., 15-30 minutes), and then adds a known agonist (e.g., chemerin-9 at its EC₈₀ concentration).
 - Continue to record fluorescence intensity for 60-120 seconds post-addition.

Data Analysis:

- The change in fluorescence (Max Min) is calculated for each well.
- For agonists, data are plotted as fluorescence change versus compound concentration to determine EC₅₀ values.
- For antagonists, data are plotted as percent inhibition of the agonist response versus antagonist concentration to determine IC₅₀ values.



This assay provides a more physiologically relevant measure of ChemR23 function by quantifying the directed migration of immune cells toward a chemoattractant.[19][20][21]

 Objective: To assess the ability of a test compound to block chemerin-induced migration of ChemR23-expressing cells.

Materials:

- ChemR23-expressing cells (e.g., primary macrophages, dendritic cells, or a cell line).
- Chemotaxis medium (e.g., RPMI with 0.1% BSA).
- Chemoattractant: Recombinant chemerin or chemerin-9 peptide.
- Transwell inserts (e.g., 5 μm pore size for macrophages).
- 24-well companion plates.
- Calcein-AM or similar fluorescent dye for cell labeling.

Procedure:

- Cell Preparation: Harvest cells, wash, and resuspend in chemotaxis medium at 1x10⁶
 cells/mL. If desired, label cells with Calcein-AM according to the manufacturer's protocol.
- Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of the test antagonist (or vehicle control) for 30 minutes at 37°C.

Assay Setup:

- Add chemotaxis medium containing the chemoattractant (e.g., 10 nM chemerin) to the lower wells of the 24-well plate (600 μL/well).
- Add medium without chemoattractant to control wells to measure random migration (chemokinesis).
- Place the Transwell inserts into the wells.



- Add 100 μL of the pre-incubated cell suspension to the top of each insert.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
- Quantification:
 - Carefully remove the inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
 - Quantify the migrated cells on the bottom side of the membrane. This can be done by:
 - Staining the membrane and counting cells under a microscope.
 - If cells were pre-labeled with a fluorescent dye, measure the fluorescence of the bottom well using a plate reader.
- Data Analysis:
 - Calculate the percentage of migrated cells relative to the total number of cells added.
 - Plot the percent inhibition of chemotaxis versus antagonist concentration to determine the IC₅₀ value.

Synthesis of ChemR23 Modulators

The chemical synthesis of ChemR23 modulators varies widely depending on the nature of the molecule, from complex natural products like RvE1 to novel small molecule antagonists.

Synthesis of a ChemR23 Agonist: Resolvin E1 (RvE1)

RvE1 is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[8] Its total synthesis is a significant challenge due to the presence of multiple stereocenters and a conjugated triene system. Synthetic routes often involve a convergent strategy, building separate fragments of the molecule that are later joined together.

A representative synthetic strategy would involve:

 Preparation of Key Fragments: The carbon backbone is typically divided into two or three key fragments. For example, a C1-C12 fragment containing the carboxylic acid and two



stereocenters, and a C13-C20 fragment containing the third stereocenter.

- Stereocontrolled Reactions: Asymmetric synthesis techniques such as Sharpless epoxidation or Jacobsen epoxidation are employed to set the absolute stereochemistry of the hydroxyl groups.
- Formation of the Conjugated System: Wittig or Horner-Wadsworth-Emmons reactions are commonly used to construct the Z- and E-olefins of the triene system.
- Fragment Coupling and Finalization: The fragments are coupled using reactions like Sonogashira coupling followed by partial reduction, or Suzuki coupling. Final deprotection steps yield the target molecule, RvE1.

Synthesis of a Representative Small Molecule GPCR Antagonist

While the exact synthesis of the ChemR23 antagonist CCX832 is not public, the discovery of novel small molecule antagonists often begins with a hit from an HTS campaign, followed by extensive medicinal chemistry.[22] The synthesis of a pyridazinone-based antagonist for a different GPCR (NPBWR1) provides a representative example of the chemical strategies involved.[22]

The core synthesis involves two main steps:

- Formation of the Pyridazinone Core: This is achieved by the condensation of an aryl
 hydrazine with mucochloric acid under acidic conditions. This reaction establishes the central
 heterocyclic scaffold of the molecule.
- Nucleophilic Aromatic Substitution: The resulting 4,5-dichloro pyridazinone intermediate
 undergoes a nucleophilic substitution reaction. A phenoxide, generated by treating a phenol
 with a base, displaces the chlorine atom at the 4-position of the pyridazinone ring to install
 the desired side chain.

This modular approach allows for the rapid synthesis of a library of analogs by varying the aryl hydrazine and phenol starting materials, facilitating the exploration of structure-activity relationships (SAR).

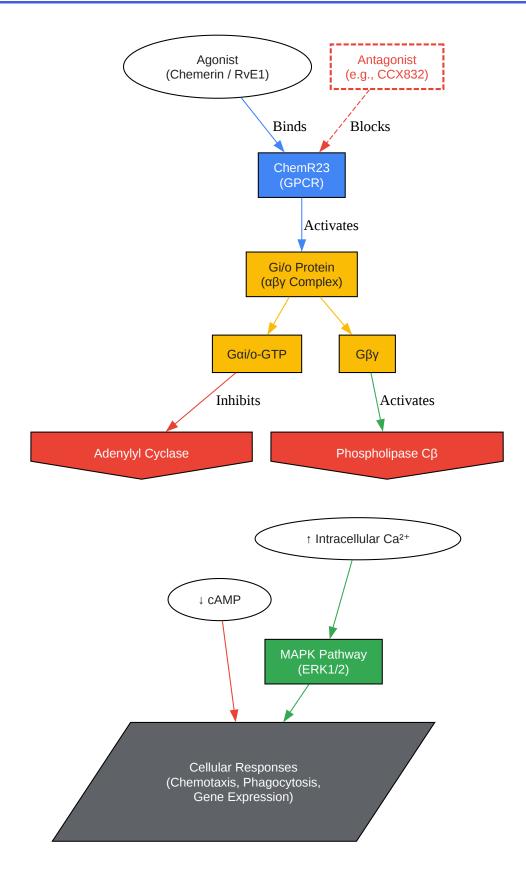




Mandatory Visualization: Signaling and SAR

Understanding the receptor's signaling pathway and the principles of SAR are fundamental to designing effective modulators.

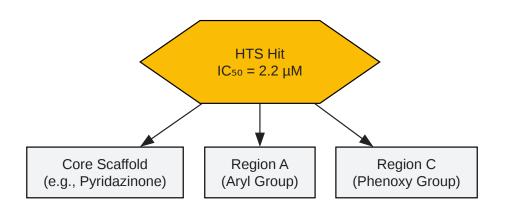


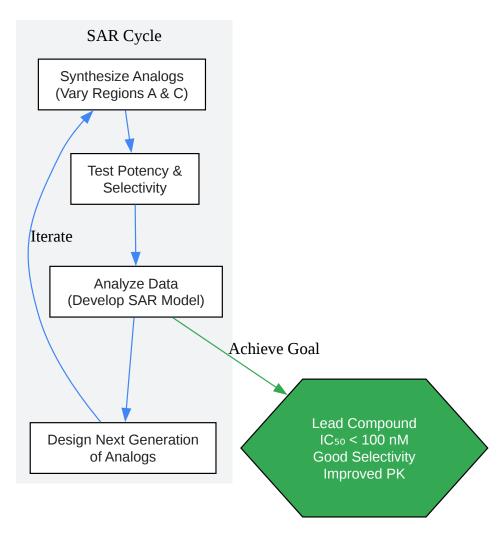


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Caption: Simplified ChemR23 signaling pathway.







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Caption: Logical relationships in a Structure-Activity Relationship (SAR) study.



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